molecular formula C7H9Cl3N2 B1446072 [(2,5-Dichlorophenyl)methyl]hydrazine hydrochloride CAS No. 1379462-58-4

[(2,5-Dichlorophenyl)methyl]hydrazine hydrochloride

Cat. No.: B1446072
CAS No.: 1379462-58-4
M. Wt: 227.5 g/mol
InChI Key: AHPXPZLLTYZMDM-UHFFFAOYSA-N
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Description

“[(2,5-Dichlorophenyl)methyl]hydrazine hydrochloride” is a chemical compound with the molecular formula C6H7Cl3N2 . It has a molecular weight of 213.49 . This compound is typically stored at room temperature and is available in solid form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H6Cl2N2.ClH/c7-4-1-2-5(8)6(3-4)10-9;/h1-3,10H,9H2;1H . This code provides a standard way to encode the compound’s molecular structure.


Physical and Chemical Properties Analysis

This compound is a white to light yellow crystal powder . It has a molecular weight of 213.49 . The compound is typically stored at room temperature and is available in solid form .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Compounds similar to [(2,5-Dichlorophenyl)methyl]hydrazine hydrochloride have been utilized as intermediates in chemical synthesis. For instance, the use of related hydrazine derivatives has been reported in the synthesis of 4,5-dihydro-3-methyl-1-(2,4-dichlorophenyl)-1,2,4-triazol-5-(1H)-one, showcasing their role in the formation of complex chemical structures through cyclization reactions (Zhu, 2010).

Sensor and Analytical Applications

  • Hydrazine derivatives have been incorporated into sensors for detecting environmental pollutants. For instance, a study employed a derivative, namely 2-chloro-N′-[1-(2,5-dihydroxyphenyl) methylidene]aniline (2-CDMA), in a carbon paste matrix as an electro-catalyst mediator, demonstrating the utility of such compounds in enhancing the detection of pollutants like hydrazine and 4-chlorophenol in water (Tahernejad-Javazmi et al., 2018).

Medicinal Chemistry and Drug Development

  • Various hydrazine derivatives have been synthesized and evaluated for their potential as antimicrobial agents. The synthesis of these compounds often involves complex chemical transformations, and their biological activities are assessed against a range of bacterial and fungal strains, demonstrating the pharmaceutical relevance of hydrazine derivatives in drug discovery (Sah et al., 2014).
  • Another study focused on synthesizing and evaluating the cytotoxic effects of novel compounds derived from hydrazine, highlighting their potential in cancer treatment. The compounds exhibited significant inhibitory effects on tumor cell lines, indicating the role of hydrazine derivatives in the development of new therapeutic agents (Flefel et al., 2015).

Material Science and Corrosion Inhibition

  • Hydrazine derivatives have also been studied for their potential in material science, particularly in corrosion inhibition. Research indicates that specific hydrazine carbodithioic acid derivatives can effectively inhibit corrosion in certain environments, making them valuable in protecting materials and structures (Khaled, 2006).

Biochemical Analysis

Biochemical Properties

[(2,5-Dichlorophenyl)methyl]hydrazine hydrochloride plays a role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. This compound is known to form hydrazones with aldehydes and ketones, which can be used in various biochemical assays . The interactions between this compound and these biomolecules are primarily based on nucleophilic addition reactions, where the nitrogen atom in the hydrazine group acts as a nucleophile. These interactions can influence the activity of enzymes and proteins, potentially leading to changes in biochemical pathways.

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, this compound may inhibit specific enzymes involved in metabolic pathways, leading to changes in the levels of metabolites and the overall metabolic flux within cells . Additionally, this compound can impact gene expression by interacting with transcription factors or other regulatory proteins, resulting in changes in the expression of specific genes.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. This compound can bind to enzymes and proteins, leading to inhibition or activation of their activity. For instance, this compound may inhibit the activity of enzymes by forming stable hydrazone complexes with their active sites . These interactions can result in changes in enzyme kinetics and the overall biochemical pathways in which these enzymes are involved. Additionally, this compound can influence gene expression by binding to regulatory proteins and altering their activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound’s stability and degradation can influence its long-term effects on cellular function. For example, this compound may degrade over time, leading to a decrease in its activity and effectiveness . Additionally, long-term exposure to this compound in in vitro or in vivo studies may result in changes in cellular function, such as alterations in metabolic pathways or gene expression.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At lower doses, this compound may have minimal effects on cellular function, while higher doses may result in significant changes in biochemical pathways and cellular processes . Threshold effects may be observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of this compound may lead to toxic or adverse effects, such as cellular damage or disruption of normal metabolic processes.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with specific enzymes and cofactors. This compound can influence metabolic flux by inhibiting or activating enzymes involved in key biochemical reactions . For example, this compound may inhibit enzymes involved in glycolysis or the citric acid cycle, leading to changes in the levels of metabolites and the overall metabolic balance within cells. These interactions can have significant effects on cellular metabolism and energy production.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms or passive diffusion . Once inside the cells, this compound may interact with binding proteins that facilitate its distribution to specific cellular compartments. These interactions can influence the localization and accumulation of the compound within cells, affecting its overall activity and function.

Subcellular Localization

This compound exhibits specific subcellular localization, which can impact its activity and function. This compound may be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . For example, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy production. The subcellular localization of this compound can play a crucial role in determining its overall effects on cellular processes.

Properties

IUPAC Name

(2,5-dichlorophenyl)methylhydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8Cl2N2.ClH/c8-6-1-2-7(9)5(3-6)4-11-10;/h1-3,11H,4,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHPXPZLLTYZMDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)CNN)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9Cl3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1379462-58-4
Record name [(2,5-dichlorophenyl)methyl]hydrazine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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